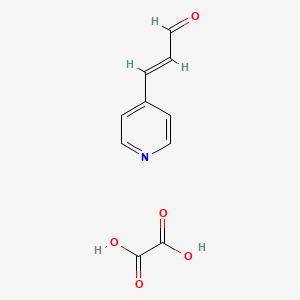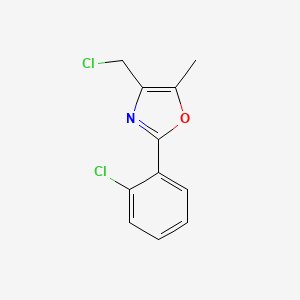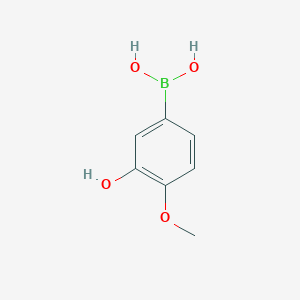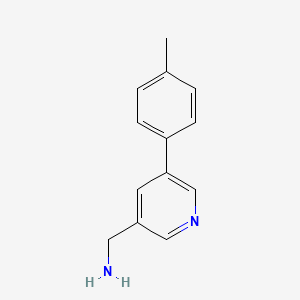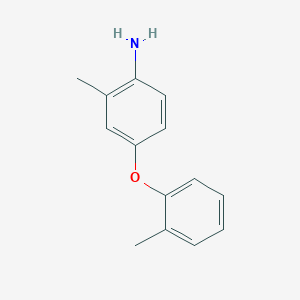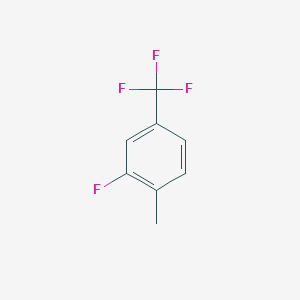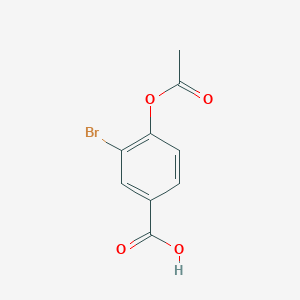
4-Acetoxy-3-bromobenzoic acid
概要
説明
4-Acetoxy-3-bromobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers provided focus on the synthesis and properties of various benzoic acid derivatives and their applications in polymer and complex formation. For instance, the synthesis of a benzohydrazone compound derived from a similar structure is described, which is used to create a complex with urease inhibitory activities . Another paper discusses the synthesis of o-acetylbenzoic acids, which are used as precursors for other compounds . The kinetics of 4-acetoxybenzoic acid synthesis, a compound structurally related to 4-acetoxy-3-bromobenzoic acid, is also explored .
Synthesis Analysis
The synthesis of related compounds involves various methods, such as palladium-catalyzed arylation , and the reaction of 4-hydroxybenzoic acid with acetic anhydride . The synthesis of 4-acetoxybenzoic acid, which shares a similar acetoxy functional group with 4-acetoxy-3-bromobenzoic acid, is performed using acetic anhydride in a carrier solvent, indicating a potential pathway for synthesizing the compound . The bulk condensation of 4-hydroxybenzoic acid with acetic anhydride is also mentioned as a simple and cost-effective method for producing high molecular weight poly(4-hydroxybenzoate)s .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR, UV-vis, (1)H NMR spectra, and single crystal X-ray diffraction . These methods provide insights into the coordination of ligands to metal atoms, as seen in the oxovanadium complex derived from a benzohydrazone ligand . The octahedral coordination of the vanadium atom in the complex is a point of interest for understanding the molecular structure of metal complexes involving benzoic acid derivatives.
Chemical Reactions Analysis
The chemical reactions involving benzoic acid derivatives include their use as monomers for polymerization , and their ability to inhibit urease when part of a complex . The kinetics of the reaction between 4-hydroxybenzoic acid and acetic anhydride is studied to understand the synthesis process of 4-acetoxybenzoic acid . Additionally, the bulk copolymerization of 4-acetoxybenzoic acid with other compounds is investigated, revealing a change in mechanism from acidolysis to phenolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are crucial for their applications. The thermal analysis of the oxovanadium complex indicates its stability and potential use in inhibitory activities . The polymerization of 4-hydroxybenzoic acid derivatives leads to high molecular weight polymers with varying degrees of crystallinity and thermal stability, depending on the synthetic procedure . The byproducts and molecular weight of copolymers synthesized from 4-acetoxybenzoic acid are studied to understand the side reactions and end groups present in the polymer chain .
科学的研究の応用
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: 4-Acetoxy-3-bromobenzoic acid can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Results or Outcomes: The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of 4-Acetoxybenzoic Acid
- Scientific Field: Polymer Chemistry
- Application Summary: 4-Acetoxy-3-bromobenzoic acid can be used in the synthesis of 4-acetoxybenzoic acid .
- Methods of Application: The reaction takes place either at the particle surface (heterogeneous reaction) or in the acetic anhydride solution (homogeneous reaction) .
- Results or Outcomes: The kinetics of the synthesis of 4-acetoxybenzoic acid were studied .
Thermo Data Engine (TDE) for Pure Compounds
- Scientific Field: Physical Chemistry
- Application Summary: 4-Acetoxy-3-bromobenzoic acid can be used in the Thermo Data Engine (TDE) for pure compounds . The TDE is a software tool that provides recommended, evaluated thermochemical property data for pure compounds .
- Methods of Application: The TDE uses a set of recommended, evaluated thermochemical property data to generate a wide range of thermodynamic properties over a wide range of conditions .
- Results or Outcomes: The TDE provides accurate and reliable thermochemical data for pure compounds, which can be used in various scientific and engineering applications .
Thermo Data Engine (TDE) for Pure Compounds
- Scientific Field: Physical Chemistry
- Application Summary: 4-Acetoxy-3-bromobenzoic acid can be used in the Thermo Data Engine (TDE) for pure compounds . The TDE is a software tool that provides recommended, evaluated thermochemical property data for pure compounds .
- Methods of Application: The TDE uses a set of recommended, evaluated thermochemical property data to generate a wide range of thermodynamic properties over a wide range of conditions .
- Results or Outcomes: The TDE provides accurate and reliable thermochemical data for pure compounds, which can be used in various scientific and engineering applications .
特性
IUPAC Name |
4-acetyloxy-3-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQHBWNTRVUICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611813 | |
| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3-bromobenzoic acid | |
CAS RN |
72415-57-7 | |
| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



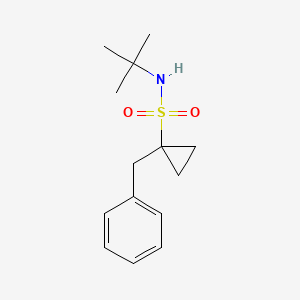
![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)
![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)
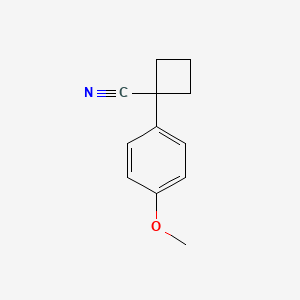
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
